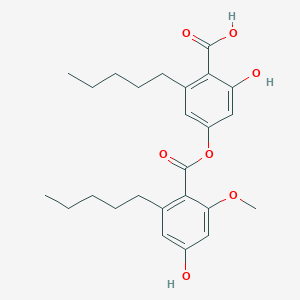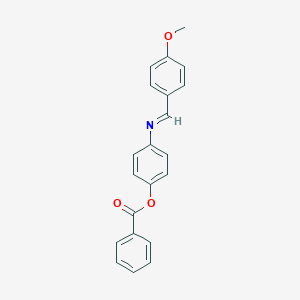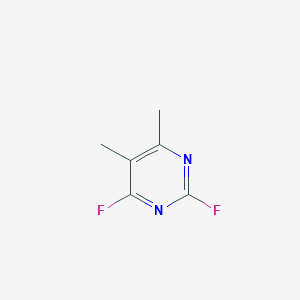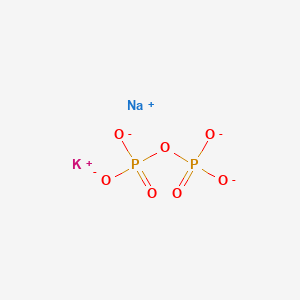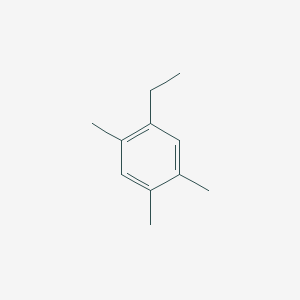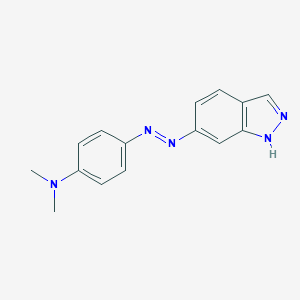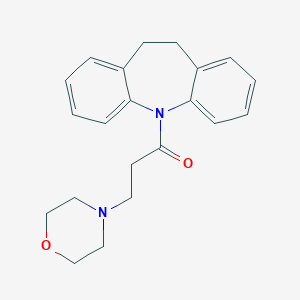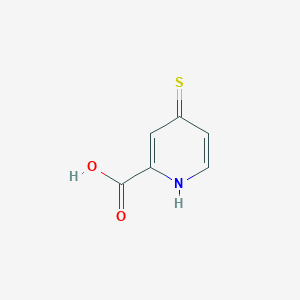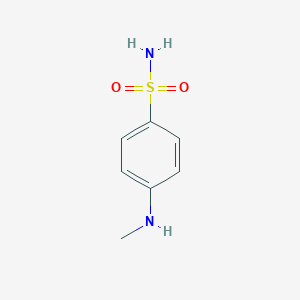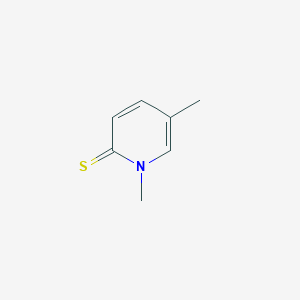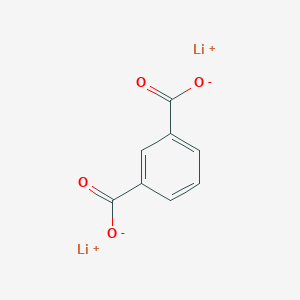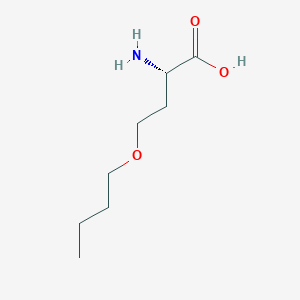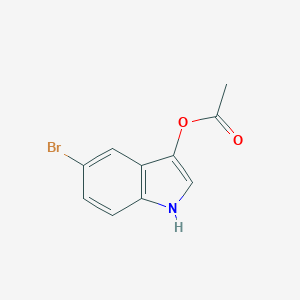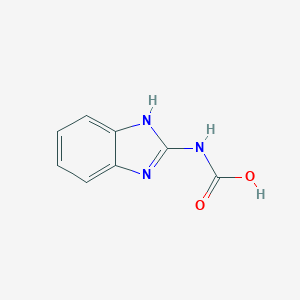
2-Benzimidazolecarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzimidazolecarbamic acid, also known as carbendazim, is a fungicide that has been widely used in agriculture to control various fungal diseases. It belongs to the benzimidazole group of chemicals and is structurally similar to other fungicides such as thiabendazole and mebendazole. Carbendazim has been shown to have a broad spectrum of activity against many different types of fungi, including Aspergillus, Penicillium, and Fusarium species.
作用機序
The mechanism of action of 2-Benzimidazolecarbamic acid involves the inhibition of microtubule assembly in fungi. Microtubules are essential for many cellular processes, including cell division and growth. By inhibiting microtubule assembly, 2-Benzimidazolecarbamic acid disrupts these processes and ultimately leads to the death of the fungal cell.
生化学的および生理学的効果
Carbendazim has been shown to have several biochemical and physiological effects on fungi. It has been shown to inhibit the synthesis of beta-tubulin, a protein that is essential for microtubule assembly. Carbendazim has also been shown to disrupt the formation of the fungal cell wall, leading to increased susceptibility to other antifungal agents.
実験室実験の利点と制限
Carbendazim has several advantages for laboratory experiments. It has a broad spectrum of activity against many different types of fungi, making it useful for studying the mechanisms of fungal growth and development. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-Benzimidazolecarbamic acid also has some limitations. It can be toxic to some non-fungal organisms, making it unsuitable for certain types of experiments. Additionally, it can be difficult to dissolve in some solvents, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for research on 2-Benzimidazolecarbamic acid. One area of interest is the development of new formulations of 2-Benzimidazolecarbamic acid that are more effective against specific types of fungi. Another area of interest is the study of the mechanisms of resistance to 2-Benzimidazolecarbamic acid in fungi, which could lead to the development of new antifungal agents. Additionally, there is a need for more research on the environmental effects of 2-Benzimidazolecarbamic acid, including its potential impact on non-target organisms and ecosystems.
合成法
Carbendazim can be synthesized by a variety of methods, including the reaction of 2-aminobenzimidazole with methyl isocyanate or by the reaction of 2-aminobenzimidazole with phosgene followed by reaction with ammonia. The most commonly used method involves the reaction of 2-aminobenzimidazole with methyl isocyanate in the presence of a catalyst such as triethylamine.
科学的研究の応用
Carbendazim has been extensively studied for its antifungal properties and has been used in many scientific research applications. It has been shown to inhibit the growth of many different types of fungi, including those that cause plant diseases, human diseases, and food spoilage. Carbendazim has also been used as a tool to study the mechanisms of fungal growth and development.
特性
CAS番号 |
18538-45-9 |
|---|---|
製品名 |
2-Benzimidazolecarbamic acid |
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
1H-benzimidazol-2-ylcarbamic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11) |
InChIキー |
WEYSQARHSRZNTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
その他のCAS番号 |
18538-45-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



